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Compound of Interest

Compound Name: 2-Propylbenzamide

CAS No.: 122761-85-7

Cat. No.: B038881

Get Quote

Executive Summary
This application note provides a comprehensive guide to the Fourier Transform Infrared (FTIR)

characterization of 2-propylbenzamide (commonly referred to as ortho-propylbenzamide).

This compound is a primary amide featuring a propyl substituent at the ortho position of the

benzene ring.

Critical Distinction: Researchers must distinguish this compound from its isomer, N-

propylbenzamide. While they share the same molecular formula (

), their spectral signatures differ significantly due to the location of the propyl group (Ring-
substituted vs. Nitrogen-substituted). This guide focuses on the ring-substituted ortho isomer
but provides comparative data to prevent misidentification.

Chemical Context & Structure[1][2][3][4][5][6][7][8]
[9][10][11]

IUPAC Name: 2-Propylbenzamide[1][2]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b038881#bc-rfq
https://www.benchchem.com/product/b038881/docs?utm_src=pdf-body#detailed-application-note-ftir-characterization-of-ortho-propylbenzamide
https://www.benchchem.com/product/b038881/docs?utm_src=pdf-body#detailed-application-note-ftir-characterization-of-ortho-propylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-Propylbenzamide
https://www.chemicalbook.com/ChemicalProductProperty_US_CB61058154.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 122761-85-7[1][2]

Molecular Formula:

[3][4][2]

Physical State: Solid (Crystalline powder)

Key Functional Groups:

Primary Amide (

): Characterized by a doublet N-H stretch and strong C=O absorption.

Aromatic Ring:Ortho-disubstituted pattern.

Propyl Chain: Aliphatic C-H stretching and bending modes.

Experimental Protocol
Sample Preparation Strategy
For structural confirmation of solid amides, Potassium Bromide (KBr) Pellet transmission

spectroscopy is the "Gold Standard" due to its superior resolution of sharp aromatic bands and

lack of path-length dependent intensity distortions common in ATR.

Method A: KBr Pellet (Recommended for Resolution)
Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic

water (which interferes with the N-H region).

Ratio: Mix approximately 1-2 mg of o-propylbenzamide with 200 mg of KBr.

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note:

Excessive grinding may induce polymorphic transitions; grind only until uniform.

Pressing: Transfer to a 13mm die and press at 8-10 tons for 2 minutes under vacuum to form

a transparent disc.

Method B: Diamond ATR (Recommended for Throughput)
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Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum

is flat.

Deposition: Place ~5 mg of sample on the crystal center.

Contact: Apply high pressure using the clamp anvil to ensure intimate contact. Note: Poor

contact results in weak C-H bands relative to the strong Carbonyl band.

Instrument Parameters
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution).

Scans: 32 (ATR) or 16 (KBr).

Apodization: Blackman-Harris 3-Term.

Spectral Analysis & Assignment Logic
The FTIR spectrum of o-propylbenzamide is defined by three distinct regions. The logical flow

for assignment is visualized below.

Diagram: Spectral Assignment Logic
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Figure 1: Logical decision tree for confirming the identity of ortho-propylbenzamide based on

spectral features.

Detailed Band Assignment
Region 1: High Frequency (4000 – 2800 cm⁻¹)
This region confirms the "Primary Amide" status and the presence of the propyl chain.

N-H Stretching (3400 – 3150 cm⁻¹): As a primary amide, o-propylbenzamide exhibits a

characteristic doublet.

(Asymmetric): ~3350 cm⁻¹

(Symmetric): ~3180 cm⁻¹

Note: In solid state, these bands are often broadened due to intermolecular Hydrogen

bonding.

C-H Stretching (3000 – 2850 cm⁻¹):

Aromatic C-H: Weak shoulder just above 3000 cm⁻¹.[5]

Aliphatic Propyl C-H: Distinct bands below 3000 cm⁻¹.[6]

2960 cm⁻¹: Asymmetric

stretch.

2930 cm⁻¹: Asymmetric

stretch.

2870 cm⁻¹: Symmetric

stretch.

Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)
This is the most intense region, dominated by the Carbonyl group.
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Amide I (C=O Stretch): 1690 – 1650 cm⁻¹.

This is the strongest band in the spectrum. The exact position depends on hydrogen

bonding; in solids, it typically centers around 1660 cm⁻¹.

Amide II (N-H Bending): 1640 – 1600 cm⁻¹.

Appears as a medium-strong band overlapping with the aromatic ring breathing modes.

Aromatic Ring Breathing: ~1600 cm⁻¹ and ~1580 cm⁻¹.[6]

The 1600/1580 doublet is diagnostic of the benzene ring conjugation.

Region 3: The Fingerprint & Substitution Region (1000 – 600 cm⁻¹)
This region is critical for distinguishing "ortho" from "meta" or "para".

Ortho-Substitution (C-H Out-of-Plane Bending): 770 – 735 cm⁻¹.[7]

Key Diagnostic:Ortho-disubstituted benzenes typically show a single strong band in this

range (often near 750 cm⁻¹).

Contrast: Meta-substituted rings show two bands (690 & 780 cm⁻¹), and Para-substituted

rings show one band higher up (800-850 cm⁻¹).

Data Summary Table
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity
Diagnostic
Value

Primary Amide
N-H Stretch

(Asym)
3360 - 3340 Medium

High: Confirms -

NH₂ (Doublet)

Primary Amide
N-H Stretch

(Sym)
3190 - 3170 Medium

High: Confirms -

NH₂ (Doublet)

Aromatic Ring C-H Stretch 3080 - 3030 Weak
Indicates

unsaturation

Propyl Group
C-H Stretch (

)

2960, 2930,

2870
Medium

Confirms alkyl

chain

Carbonyl Amide I (C=O) 1660 - 1650 Very Strong

Primary

identification

marker

Primary Amide
Amide II (

N-H)
1620 - 1600 Strong

Distinguishes

from

esters/ketones

Aromatic Ring
C=C Ring

Stretch
~1600, ~1580 Medium

Confirms

aromaticity

Ortho-Subst. C-H OOP Bend 770 - 735 Strong
Critical: Confirms

ortho position

Validation: Distinguishing Isomers
To ensure scientific integrity, one must validate that the sample is not the N-substituted isomer.
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Feature 2-Propylbenzamide (Target)
N-Propylbenzamide

(Isomer)

N-H Region Doublet (Primary Amide)
Singlet (Secondary Amide,

~3300 cm⁻¹)

Amide II ~1620 cm⁻¹
Shifted to ~1550 cm⁻¹ (N-H

bend + C-N stretch)

Substitution Ortho (770-735 cm⁻¹)
Monosubstituted Ring (690 &

730-770 cm⁻¹)

Experimental Workflow Diagram
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Figure 2: Standardized workflow for FTIR analysis of solid benzamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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